molecular formula C15H13N3OS B3918121 4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide

Cat. No. B3918121
M. Wt: 283.4 g/mol
InChI Key: LHZFJCSQQXJXGS-UHFFFAOYSA-N
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Description

4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide, also known as BMT-047, is a compound that has shown potential in various scientific research applications.

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide involves the inhibition of the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting the activity of this enzyme, 4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide increases the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, 4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, 4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in lab experiments is its specificity for acetylcholinesterase inhibition. Additionally, its ability to activate the Nrf2/ARE pathway makes it a promising compound for the treatment of various diseases. However, one limitation of using 4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide is its low solubility, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of 4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide. One area of research could be the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies could investigate the potential of 4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide in the treatment of other diseases, such as multiple sclerosis and rheumatoid arthritis. Finally, the development of more soluble forms of 4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide could improve its usability in lab experiments and potentially lead to the development of new treatments.

Scientific Research Applications

4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide has been studied for its potential use in various scientific research applications. It has shown promising results in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have also shown its potential in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

4-methyl-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-9-3-6-11(7-4-9)15(19)16-13-10(2)5-8-12-14(13)18-20-17-12/h3-8H,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZFJCSQQXJXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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